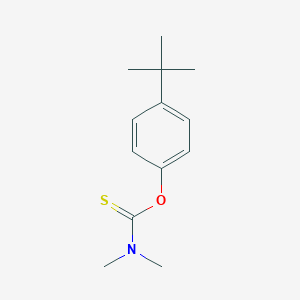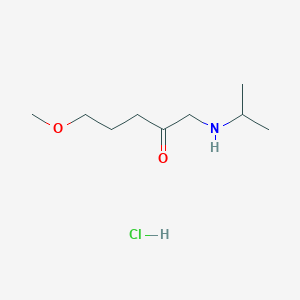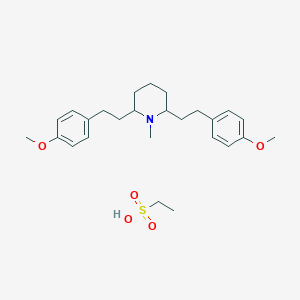
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate is a complex organic compound with the molecular formula C26H38NO5S This compound is characterized by the presence of p-methoxyphenethyl groups attached to a piperidine ring, which is further modified with an ethanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate typically involves multiple steps. One common approach starts with the preparation of the p-methoxyphenethyl groups, which are then attached to the piperidine ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate while minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenethyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(p-methoxyphenethyl)-1-piperidineethanol hydrochloride: Similar structure but different functional groups.
2,6-bis[2-(4-methoxyphenyl)ethyl]-1-methyl-piperidine: Lacks the ethanesulfonate group
Propriétés
Numéro CAS |
6269-18-7 |
|---|---|
Formule moléculaire |
C26H39NO5S |
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
2,6-bis[2-(4-methoxyphenyl)ethyl]-1-methylpiperidine;ethanesulfonic acid |
InChI |
InChI=1S/C24H33NO2.C2H6O3S/c1-25-21(13-7-19-9-15-23(26-2)16-10-19)5-4-6-22(25)14-8-20-11-17-24(27-3)18-12-20;1-2-6(3,4)5/h9-12,15-18,21-22H,4-8,13-14H2,1-3H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
HPXHNSPIAOPLAC-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)O.CN1C(CCCC1CCC2=CC=C(C=C2)OC)CCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



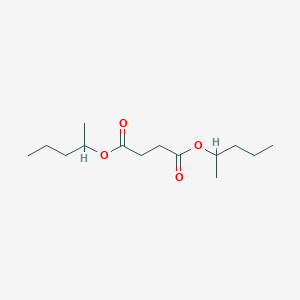

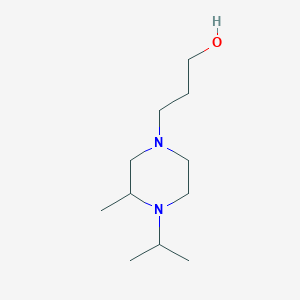

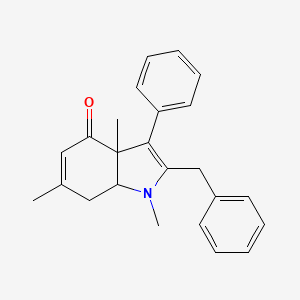
![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)

![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)

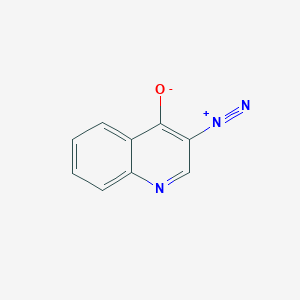
![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)
